molecular formula C33H64NO11P B1664498 Alanylphosphatidylglycerol CAS No. 65848-04-6

Alanylphosphatidylglycerol

Cat. No. B1664498
CAS RN: 65848-04-6
M. Wt: 681.8 g/mol
InChI Key: ZXAVHCQVHRXXOF-FRXPANAUSA-N
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Description

Alanylphosphatidylglycerol is an enzyme that belongs to the family of transferases, specifically the aminoacyltransferases. The systematic name of this enzyme class is L-alanyl-tRNA:phosphatidylglycerol alanyltransferase. Other names in common use include O-alanylphosphatidylglycerol synthase, and alanyl phosphatidylglycerol synthetase.

Scientific Research Applications

Resistance Mechanisms in Bacteria

Alanylphosphatidylglycerol (A-PG) is implicated in bacterial resistance. For example, in Pseudomonas aeruginosa, the aminoacylation of phosphatidylglycerol (PG) with alanine, catalyzed by aminoacyl-phosphatidylglycerol synthases (aaPGS), was shown to decrease susceptibility to various antibacterial agents (Arendt et al., 2012). Similarly, the presence of alanylated lipids in Corynebacterium glutamicum was observed to enhance bacterial fitness in the presence of certain antimicrobials, highlighting the role of A-PG in bacterial adaptation and resistance (Smith et al., 2015).

Bacterial Lipid Homeostasis

A-PG plays a significant role in the lipid homeostasis of bacteria. For instance, in Pseudomonas aeruginosa, the synthesis of A-PG is increased under acidic conditions, indicating its role in environmental adaptation (Klein et al., 2009). Also, in the same bacterium, the tRNA-dependent aminoacylation of PG, catalyzed by A-PG synthase, is less susceptible to antibacterial agents, suggesting a potential target for enhancing antimicrobial efficacy (Hebecker et al., 2011).

Structural and Functional Aspects

The structures of the catalytic domains of aminoacyl-phosphatidylglycerol synthases from different bacteria have been elucidated, shedding light on the process of tRNA-dependent synthesis of A-PG and lysyl-phosphatidylglycerol (L-PG). These findings have implications for the design of inhibitors that could render microbial pathogens more susceptible to antimicrobial compounds (Hebecker et al., 2015).

Role in Antimicrobial Resistance

Alanyl-phosphatidylglycerol and lysyl-phosphatidylglycerol in Staphylococcus aureus have been found to protect against the antibiotic daptomycin, highlighting the role of A-PG in antimicrobial resistance. These findings suggest that both lipids can be efficiently produced in S. aureus, affecting susceptibility to certain antimicrobial compounds (Slavetinsky et al., 2012).

properties

CAS RN

65848-04-6

Product Name

Alanylphosphatidylglycerol

Molecular Formula

C33H64NO11P

Molecular Weight

681.8 g/mol

IUPAC Name

[(2R)-3-[[(2R)-3-[(2S)-2-aminopropanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate

InChI

InChI=1S/C33H64NO11P/c1-4-6-8-10-12-14-16-18-20-22-31(36)41-26-30(45-32(37)23-21-19-17-15-13-11-9-7-5-2)27-44-46(39,40)43-25-29(35)24-42-33(38)28(3)34/h28-30,35H,4-27,34H2,1-3H3,(H,39,40)/t28-,29+,30+/m0/s1

InChI Key

ZXAVHCQVHRXXOF-FRXPANAUSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](COC(=O)[C@H](C)N)O)OC(=O)CCCCCCCCCCC

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ala-phosphatidylglycerol
alanylphosphatidylglycerol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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